4-Fluorobenzylamine Hydrobromide
Description
Structural and Chemical Significance within the Fluorinated Amine Class
4-Fluorobenzylamine (B26447) belongs to the class of organic compounds known as fluorinated amines. alfa-chemistry.com The introduction of a fluorine atom into an organic molecule can dramatically alter its physicochemical properties. tandfonline.com Fluorine is the most electronegative element, and its presence in the para position of the benzene (B151609) ring in 4-fluorobenzylamine withdraws electron density from the aromatic system, which can influence the basicity of the amine group and the reactivity of the entire molecule. tandfonline.com This modification can enhance metabolic stability and membrane permeation, properties that are highly desirable in the development of new pharmaceuticals. tandfonline.com
The structural characteristics of 4-fluorobenzylamine, including its ability to participate in various chemical reactions, make it a crucial intermediate in organic synthesis. chemimpex.com It can be used to introduce a fluorine atom into larger molecules, a strategy often employed to enhance the biological activity or stability of the final compound. guidechem.com The compound's basic structure consists of a benzene ring substituted with a fluorine atom and an aminomethyl group. guidechem.com
Below is a table summarizing the key chemical and physical properties of 4-Fluorobenzylamine, the free base of the hydrobromide salt.
| Property | Value |
| Molecular Formula | C7H8FN |
| Molecular Weight | 125.14 g/mol |
| Boiling Point | 183 °C |
| Density | 1.095 g/mL at 25 °C |
| Refractive Index | n20/D 1.512 |
| Water Solubility | Soluble |
| Appearance | Colorless to light yellow liquid |
Note: Data for 4-Fluorobenzylamine. chemicalbook.comchemicalbook.comsigmaaldrich.com
Evolution of Research Perspectives on Benzylamine (B48309) Derivatives
Benzylamine derivatives are recognized as important core structures in a multitude of biologically active compounds and natural products. nih.gov Consequently, the functionalization of these derivatives through methods like C-H bond activation has become a significant area of focus in organic chemistry. nih.gov Historically, the synthesis of specific benzylamine derivatives could be complex and costly. guidechem.com
The perspective on benzylamine derivatives has evolved from being simple organic bases to being recognized as key components in the design of new therapeutic agents and functional materials. Research has demonstrated their utility in the development of inhibitors for enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target in prostate cancer therapy. mdpi.com Furthermore, studies have explored novel benzylamine-sulfonamide derivatives as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov
The introduction of fluorine into the benzylamine scaffold, as seen in 4-fluorobenzylamine, represents a strategic advancement in the field. The unique properties conferred by the fluorine atom have opened up new avenues for research, particularly in the synthesis of radiolabeled compounds for positron emission tomography (PET). nih.govrsc.orgsigmaaldrich.com For instance, the radioisotope fluorine-18 (B77423) can be incorporated to produce [¹⁸F]4-fluorobenzylamine, a versatile building block for creating PET radiotracers. rsc.orgsigmaaldrich.com This allows for non-invasive imaging and study of biological processes at the molecular level.
Recent research has also focused on the catalytic applications of benzylamine derivatives. For example, covalent organic frameworks have been shown to catalyze the oxidative coupling of benzylamine derivatives, with electron-withdrawing groups like fluorine enhancing the reaction's conversion and selectivity. mdpi.com This highlights the ongoing expansion of the applications for this class of compounds, driven by a deeper understanding of their chemical properties and the development of new synthetic methodologies.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-fluorophenyl)methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN.BrH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIMWJYSMVBDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)F.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2270172-94-4 | |
| Record name | 4-Fluorobenzylamine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4-Fluorobenzylamine (B26447) Hydrobromide.
Detailed ¹H NMR and ¹³C NMR Spectral Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide precise information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
¹H NMR: The ¹H NMR spectrum of 4-fluorobenzylamine reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as a multiplet in the range of δ 7.0-7.5 ppm. The benzylic protons (CH₂) next to the nitrogen atom show a singlet at approximately δ 4.01 ppm. The amine (NH₂) protons can be observed as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For 4-fluorobenzylamine, the carbon attached to the fluorine atom exhibits a large coupling constant (J-coupling) and its signal is split into a doublet. The aromatic carbons show signals in the region of δ 115-145 ppm. The benzylic carbon (CH₂) appears at around δ 45 ppm.
Interactive Data Table: NMR Spectral Data for 4-Fluorobenzylamine Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Fluorobenzylamine | CDCl₃ | 7.29 (m, 2H, Ar-H), 7.01 (t, J = 8.6 Hz, 2H, Ar-H), 3.89 (s, 2H, CH₂), 1.54 (s, 2H, NH₂) | 163.2 (d, J = 245 Hz), 135.0 (d, J = 3 Hz), 129.5 (d, J = 8 Hz), 115.4 (d, J = 21 Hz), 45.8 |
| 4-Fluorobenzylamine | CDCl₃ | 4.01 (s, br, 2H), 6.68 (dd, J = 7.2, 1.2 Hz, 1H), 7.22-7.29(m, 2H), 7.36-7.43 (m, 2H), 7.71-7.77 (m, 2H) rsc.org | 109.7, 119.0, 120.9, 123.7, 124.9, 125.9, 126.4, 128.6, 134.5, 142.2 rsc.org |
Chiral Derivatization Protocols for Enantiomeric Purity Determination
For chiral amines like 4-fluorobenzylamine, determining the enantiomeric purity is often necessary. This is achieved by reacting the amine with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be distinguished and quantified using NMR spectroscopy. A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). nih.gov The resulting diastereomers will exhibit different chemical shifts in the NMR spectrum, allowing for the determination of the enantiomeric excess (ee). nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and to study the fragmentation pattern of a molecule. For 4-Fluorobenzylamine Hydrobromide, the molecular ion peak corresponding to the free base (4-fluorobenzylamine) would be observed at m/z 125.064077422. guidechem.com The electron impact (EI) mass spectrum of 4-fluorobenzylamine shows a characteristic fragmentation pattern, including a prominent fragment at m/z 109, which corresponds to the fluorobenzyl cation. waters.com This fragmentation is a result of the loss of the amino group. The hydrobromide salt itself would not typically be observed directly in the gas phase, as the salt dissociates, and the amine is analyzed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. chemicalbook.com In the IR spectrum of 4-fluorobenzylamine, characteristic absorption bands would be observed for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the CH₂ group (around 2850-2960 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and the C-F stretching (around 1200-1250 cm⁻¹).
X-ray Absorption Fine Structure (EXAFS) for Chelate Structural Characterization
Extended X-ray Absorption Fine Structure (EXAFS) is a technique used to determine the local atomic structure around a specific element in a material. nist.gov While not a routine analysis for a simple salt like this compound, EXAFS becomes highly relevant when this compound is used as a ligand to form metal chelates. sigmaaldrich.com By tuning the X-ray energy to the absorption edge of the metal ion, the EXAFS spectrum provides information about the coordination number, bond distances, and the identity of the neighboring atoms. youtube.com This is particularly useful for characterizing the structure of complex coordination compounds in various states, including in solution or in a solid matrix. nist.govyoutube.com The analysis involves comparing the experimental EXAFS data with theoretical models calculated based on assumed structural parameters, which are then refined to obtain the best fit. aps.org
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for assessing the purity of this compound and for analyzing it within complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of 4-fluorobenzylamine, reversed-phase HPLC with a C18 column is commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is often performed using a UV detector, as the aromatic ring of 4-fluorobenzylamine absorbs UV light. A study by Yang et al. developed an HPLC-MS/MS method for the determination of the related compound 4-fluorobenzyl chloride in human plasma after derivatization. nih.gov
Gas Chromatography (GC): Gas chromatography is another powerful technique for separating and analyzing volatile compounds. 4-Fluorobenzylamine can be analyzed by GC, often after derivatization to increase its volatility and improve its chromatographic behavior. chromedia.org A study on the analysis of various amine monomers utilized GC-MS to identify impurities in fluorobenzylamine samples. waters.com The study reported the use of a GC temperature program and identified a common impurity in different batches of fluorobenzylamines. waters.com
Interactive Data Table: Chromatographic Data for 4-Fluorobenzylamine Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |
| HPLC-MS/MS | Weak cation-exchange SPE | Not specified | TurboIonspray MS/MS | Determination of 4-fluorobenzyl chloride in plasma after derivatization nih.gov |
| GC-MS | Not specified | Helium | Mass Spectrometry | Purity analysis and impurity identification of fluorobenzylamines waters.com |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of 4-Fluorobenzylamine. These methods offer high resolution and sensitivity.
UPLC, in particular, utilizes columns with sub-2 µm particles, leading to significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. lcms.czwaters.com This allows for faster analysis times and reduced solvent consumption, making it a cost-effective and efficient method. lcms.cz
Methodology for Primary Aromatic Amines (PAAs):
While a specific, validated method for this compound is not extensively published, methodologies for the analysis of primary aromatic amines (PAAs), a class to which 4-fluorobenzylamine belongs, are well-established and directly applicable. These methods typically involve reversed-phase chromatography.
A common approach utilizes a C18 column, such as an Agilent ZORBAX Eclipse Plus C18, with a gradient elution. chromatographyonline.com The mobile phase often consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or an acetate (B1210297) buffer) and an organic solvent like methanol or acetonitrile. lcms.czgoogle.com The gradient starts with a higher aqueous composition and gradually increases the organic phase concentration to elute the analytes. chromatographyonline.com
For instance, a UPLC method for PAAs might employ a water/methanol gradient with 0.1% formic acid on an ACQUITY UPLC H-Class System. lcms.cz Detection is commonly performed using a UV detector or, for higher selectivity and sensitivity, a mass spectrometer (MS). lcms.cznih.gov A patent for a related compound, 4-benzyloxy benzylidene-4-fluoroaniline, suggests using a phenyl bonded silica (B1680970) column with a phosphate, acetate, or formate (B1220265) buffer and an organic solvent, with detection in the 250-350 nm range. google.com
A study on the quantitative determination of another fluorinated compound, fluorapacin, utilized a Spherisorb ODS II C18 column with an isocratic mobile phase of acetonitrile/water (85:15, v/v) and UV detection at 218 nm. nih.gov This demonstrates the versatility of C18 columns for such analyses. The method was validated for linearity, accuracy, and precision, with average recoveries between 98.27% and 100.40%. nih.gov
Table 1: Typical HPLC/UPLC Parameters for Primary Aromatic Amine Analysis
| Parameter | Typical Value/Condition | Source(s) |
| Column | Reversed-phase C18 or Phenyl | chromatographyonline.comgoogle.comnih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetate/Phosphate Buffer | lcms.czgoogle.com |
| Mobile Phase B | Acetonitrile or Methanol | lcms.czchromatographyonline.com |
| Elution | Gradient or Isocratic | chromatographyonline.comnih.gov |
| Flow Rate | 0.4 - 1.0 mL/min | lcms.cznih.gov |
| Detection | UV (e.g., 218-350 nm) or Mass Spectrometry (MS) | lcms.czgoogle.comnih.gov |
| Column Temperature | 40 °C | lcms.cznih.gov |
For quantitative analysis, calibration curves are constructed using standards of known concentrations. The linearity of the response is a key validation parameter, with correlation coefficients (r) typically exceeding 0.999. chromatographyonline.comnih.gov The limit of detection (LOD) and limit of quantification (LOQ) for similar amines can be in the low ng/mL range. chromatographyonline.com
Gas Chromatography (GC) Coupled with Detection Systems
Gas Chromatography (GC) is another principal technique for the analysis of volatile and semi-volatile compounds like 4-Fluorobenzylamine. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides excellent separation efficiency and definitive identification.
A study on the GC-MS analysis of various amines, including 4-fluorobenzylamine, employed a DB5-MS column. lcms.cz The analysis revealed the presence of impurities, which were identified using mass spectrometry. lcms.cz This highlights the power of GC-MS in not only quantifying the main compound but also in characterizing the impurity profile.
A generic GC-FID method for the quantification of over 25 volatile amines has been developed, offering a rapid 16-minute run time. nih.gov Such methods can serve as a starting point for the specific analysis of 4-Fluorobenzylamine. Although derivatization is sometimes required for polar amines to improve their chromatographic behavior, it is often not necessary for HPLC analysis.
Table 2: Example GC-MS Parameters for Amine Analysis
| Parameter | Condition | Source(s) |
| Column | J&W Scientific DB5-MS (15 m x 0.53 mm ID) | lcms.cz |
| Carrier Gas | Helium | lcms.cz |
| Flow Rate | 1 mL/min (constant flow) | lcms.cz |
| Injector | Split/Splitless | lcms.cz |
| Temperature Program | 150 °C (2 min) to 250 °C (4 min) at 50 °C/min | lcms.cz |
| Detector | Mass Spectrometer (MS) | lcms.cz |
The interpretation of GC results involves analyzing the retention time and the peak area. The retention time helps in identifying the compound, while the peak area is proportional to its concentration. nih.gov
Spectrophotometric Assay Development for Related Chemical Reactions
Spectrophotometric methods, particularly UV-Visible spectroscopy, can be developed for the quantitative analysis of 4-Fluorobenzylamine, especially in the context of chemical reactions. Since primary amines themselves may not have a strong chromophore for sensitive UV-Vis detection, these methods often rely on derivatization reactions that produce a colored product.
Several reagents can be used to derivatize primary amines for colorimetric determination:
Fluorescamine: This reagent reacts with primary amines to form a pyrrolinone chromophore with an absorption maximum in the range of 375-410 nm. tandfonline.comtandfonline.com The reaction is rapid, and excess reagent hydrolyzes to a non-absorbing product, simplifying the analysis. tandfonline.com
Quinonedichlorodiimide (QDCI): This reagent reacts with aromatic primary amines to produce a reddish-brown color, which can be used for their determination. jst.go.jp
4-Chloro-7-nitrobenzofurazan (NBD-Cl): This derivatizing agent reacts with amines to form products with strong absorbance maxima around 470 nm. nih.gov This method has been successfully applied to the HPLC determination of aliphatic amines with UV-Vis detection. nih.gov The derivatization conditions, such as pH, temperature, and reagent concentration, need to be optimized for each specific amine. nih.gov
The development of a spectrophotometric assay would involve reacting 4-Fluorobenzylamine with a suitable derivatizing agent and then measuring the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax). A calibration curve would be prepared by reacting known concentrations of 4-Fluorobenzylamine with the reagent and plotting absorbance versus concentration. The concentration of an unknown sample can then be determined from this curve.
Table 3: Derivatizing Agents for Spectrophotometric Analysis of Primary Amines
| Derivatizing Agent | Resulting Chromophore (λmax) | Source(s) |
| Fluorescamine | Pyrrolinone (375-410 nm) | tandfonline.comtandfonline.com |
| Quinonedichlorodiimide | Reddish-brown product | jst.go.jp |
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Amino-NBD (approx. 470 nm) | nih.gov |
These methods provide a cost-effective and often rapid alternative to chromatographic techniques for routine analysis and for monitoring the progress of reactions involving the consumption or formation of 4-Fluorobenzylamine.
Computational Chemistry and Theoretical Modeling Studies of 4 Fluorobenzylamine Hydrobromide
Computational chemistry and theoretical modeling provide indispensable tools for understanding the intrinsic properties and reactive behavior of 4-Fluorobenzylamine (B26447) Hydrobromide at the molecular level. These methods offer insights into reaction mechanisms, intermolecular forces, and electronic characteristics that are often difficult to probe experimentally.
Applications in Advanced Materials Science and Supramolecular Chemistry
Integration into Perovskite Solar Cell Technology
4-Fluorobenzylamine (B26447) (FBA), a component of the hydrobromide salt, has been identified as a beneficial additive in the fabrication of perovskite solar cells (PSCs), a promising photovoltaic technology. Its incorporation addresses key challenges in the field, namely the control of crystal formation and the mitigation of performance-degrading defects.
Influence on Perovskite Crystallization and Grain Growth
The quality of the perovskite film is paramount to the performance of a solar cell. The crystallization process dictates the film's morphology, including the size of its crystalline grains. Large, uniform grains are desirable as they reduce the number of grain boundaries, which can act as sites for charge recombination, a process that lowers the efficiency of the solar cell.
Research has shown that the introduction of 4-Fluorobenzylamine can significantly influence the growth of perovskite crystals. Specifically, it is used in a strategy to regulate the secondary growth of lead iodide (PbI2), a precursor in the sequential deposition method for creating perovskite films. pv-magazine.com By promoting controlled nucleation and crystallization of PbI2, the subsequent growth of the perovskite crystals is optimized. pv-magazine.com This results in high-quality perovskite films characterized by large grains and a more uniform structure, which is a crucial factor in improving the photovoltaic efficiency of the cells. pv-magazine.com
The formation of tin-based perovskites, which are less toxic alternatives to lead-based ones, also benefits from controlled crystallization. The rapid crystallization and easy oxidation of Sn2+ in these materials often lead to poor film quality. nih.gov Strategies to regulate crystallization kinetics through intermolecular interactions, such as hydrogen bonding, have been shown to suppress Sn2+ oxidation and restrain rapid crystal growth, leading to enhanced solar cell performance. nih.gov
Role in Passivation of Interface Defects in Perovskite Films
Defects, particularly at the surface and grain boundaries of perovskite films, are a major limiting factor for the efficiency and stability of perovskite solar cells. nih.gov These defects act as traps for charge carriers, leading to non-radiative recombination, where the energy of the charge carriers is lost as heat instead of being converted into electricity. nih.govnih.gov
The benefits of this passivation are twofold: it significantly boosts the power conversion efficiency and enhances the long-term stability of the solar cells. For instance, a solar cell treated with 4-fluorobenzylamine demonstrated an increase in efficiency from 22.06% to 23.62%. pv-magazine.com Furthermore, the passivated device showed superior stability, retaining 77% of its initial efficiency after 1,000 hours of air exposure, compared to 58% for an untreated device. pv-magazine.com
Table 1: Performance Enhancement of Perovskite Solar Cells with 4-Fluorobenzylamine Treatment
| Performance Metric | Reference Device | 4-FBA Treated Device |
| Power Conversion Efficiency | 22.06% | 23.62% |
| Efficiency Retention (1000h) | 58% | 77% |
Self-Assembly and Supramolecular Architecture Formation
Supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, is another field where 4-Fluorobenzylamine Hydrobromide finds application. The compound's ability to form specific non-covalent interactions, such as hydrogen bonds, allows for the construction of complex, ordered structures from molecular building blocks.
Formation of Proton-Transfer Supramolecular Salts with Crown Ethers and Metal Chlorides
Research has demonstrated that 4-fluorobenzylamine can self-assemble with various components to form a series of proton-transfer supramolecular salts. researchgate.net In these structures, a proton is transferred from an acid to the amine group of the 4-fluorobenzylamine, forming the 4-fluorobenzylammonium (B8765559) cation. This cation then interacts with other molecules and ions to build up a larger, ordered assembly.
Table 2: Examples of Supramolecular Salts formed with 4-Fluorobenzylamine
| Components | Resulting Supramolecular Salt Structure |
| 4-Fluorobenzylamine, Hydrochloric Acid | (C7H9FN)+·Cl− |
| 4-Fluorobenzylamine, Hydrobromic Acid | (C7H9FN)+·Br− |
| 4-Fluorobenzylamine, 18-crown-6, Manganese(II) chloride, HCl | [(C7H9FN)2·(18-crown-6)2]2+·(MnCl4)2− |
| 4-Fluorobenzylamine, 18-crown-6, Iron(III) chloride, HCl | [(C7H9FN)·(18-crown-6)]+·(FeCl4)− |
Impact on Supramolecular Hydrogelation
Supramolecular hydrogels are materials formed by the self-assembly of low-molecular-weight gelators into a network that can trap a large amount of water. These materials have potential applications in fields like drug delivery and tissue engineering. researchgate.net
The presence of a fluorine atom in a molecule can have a significant impact on its ability to form a hydrogel. For example, 4-fluorobenzyl-diphenylalanine can form a transparent hydrogel, whereas the non-fluorinated equivalent, benzyl-diphenylalanine, does not form a gel under the same conditions. researchgate.net This highlights the crucial role that the fluorine atom can play in guiding the self-assembly process that leads to hydrogelation. researchgate.net The self-assembly is driven by a combination of non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding. nih.gov
Surface Molecular Tailoring using Dendron-Ligand Assemblies
The precise control of the chemical and physical properties of surfaces is a key goal in materials science, with applications in electronics, biosensors, and medical devices. nih.gov 4-Fluorobenzylamine has been used as a component in a sophisticated strategy for "molecular tailoring" of surfaces. acs.org
This approach involves the creation of self-assembled monolayers (SAMs) on a gold surface. The SAMs are composed of pH-switchable pseudorotaxanes. nih.gov A pseudorotaxane is a molecular structure where a linear molecule is threaded through a macrocycle. In this case, the linear component is a dibenzylammonium (DBA) thread that includes a 4-fluorobenzylamine-derived functional group at one end and a thiol group at the other end to anchor it to the gold surface. nih.govacs.org The macrocycle is a dendron-containing dibenzocrown-8 (DB24C8). acs.org
The dendron, a branched polymer structure, is bulky and dictates the spacing of the pseudorotaxanes on the surface. nih.gov The key to the "switchable" nature of this system is that the interaction between the DBA thread and the DB24C8 macrocycle is pH-sensitive. By changing the pH (adding a base), the non-covalent interactions holding the assembly together can be switched off, causing the dendron to be released from the surface. nih.govacs.org This leaves behind a surface with a tailored arrangement of the fluorine-containing functional groups, demonstrating a high level of control over the surface's molecular landscape. nih.gov
Development of Novel Polymeric and Coating Materials
The integration of specialized chemical compounds into polymer and coating formulations is a key strategy for developing advanced materials with enhanced functionalities. 4-Fluorobenzylamine and its salts, particularly this compound, are gaining attention in materials science for their potential to create highly organized and robust material structures. The parent compound, 4-fluorobenzylamine, is noted for its utility in producing polymers and coatings with improved durability and chemical resistance. chemimpex.com The hydrobromide salt, through its specific intermolecular interactions, offers a pathway to designing materials with a high degree of structural order.
Research into the supramolecular chemistry of this compound reveals its capacity for self-assembly into well-defined architectures. researchgate.net The primary driving force behind the crystal packing of this salt is the strong hydrogen bond formed between the ammonium (B1175870) cation and the bromide anion (N–H⋯Br). researchgate.net This directional and robust interaction, supplemented by weaker forces such as C–H⋯F interactions, dictates the precise arrangement of molecules in the solid state. researchgate.net
The study of its crystal structure provides foundational data for its application in materials design.
Table 1: Crystallographic Data for this compound This table summarizes key crystallographic parameters identified in the structural analysis of this compound, highlighting the well-defined nature of its lattice.
| Parameter | Value | Significance in Materials Science |
|---|---|---|
| Chemical Formula | (C₇H₉FN)⁺·Br⁻ | Defines the basic repeating unit for self-assembly. |
| Crystal System | Triclinic | Indicates the symmetry of the crystal lattice. |
| Space Group | P-1 | Describes the specific symmetry operations within the crystal, crucial for predicting material anisotropy. researchgate.net |
The detailed findings from supramolecular studies underscore the potential of this compound in advanced materials.
Table 2: Research Findings on this compound for Materials Application This table outlines the key intermolecular interactions in this compound and their implications for the development of new materials.
| Interaction Type | Description | Potential Impact on Polymeric/Coating Materials |
|---|---|---|
| Strong Hydrogen Bond (N–H⋯Br) | The principal force guiding the crystal packing and self-assembly of the salt. researchgate.net | Provides a robust and directional linkage for creating ordered, thermally stable, and mechanically strong polymer networks and coatings. |
| Weak Intermolecular Interactions (e.g., C–H⋯F) | Secondary forces that contribute to the stability and specificity of the final supramolecular architecture. researchgate.net | Allows for fine-tuning of material properties, such as surface energy, chemical resistance, and the controlled release of embedded agents. |
Applications in Radiochemistry and Radiopharmaceutical Precursors
Synthesis of Positron Emission Tomography (PET) Radiotracers
4-Fluorobenzylamine (B26447) is a key precursor in the synthesis of PET radiotracers. sigmaaldrich.com The fluorine-18 (B77423) labeled version, 4-[¹⁸F]fluorobenzylamine ([¹⁸F]FBA), is particularly significant. nih.govrsc.orgrsc.org A notable application is in the synthesis of an ¹⁸F-labeled analog of the antitumor prostaglandin (B15479496) Δ⁷-PGA1 methyl ester, which is being investigated as a potential tracer for detecting tumors. nih.gov The synthesis of this tracer involves the use of p-[¹⁸F]Fluorobenzylamine as a labeled precursor. nih.gov
Furthermore, novel PET radioligands targeting the NR2B subunit of NMDA receptors have been developed using the 4-(4-fluorobenzyl)piperidine moiety. nih.gov However, these specific radiotracers showed poor brain penetration and underwent defluorination in vivo, limiting their suitability for imaging NR2B NMDA receptors. nih.gov
Another area of research involves the development of tracers for neuroinflammation. A novel PET tracer, ¹⁸F-PDE-1905, has been developed to target phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory signaling in the brain's immune cells. snmmi.org This tracer has shown promise in producing high-quality images of neuroinflammation in animal models. snmmi.org
The development of radiotracers for imaging the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) has also utilized a derivative of 4-fluorobenzylamine. nih.gov The tracer, 4-[¹⁸F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, has demonstrated specific binding to mGluR1 in rat brain sections, suggesting its potential as a PET ligand for evaluating mGluR1 in vivo. nih.gov
Building Block for ¹⁸F-Labeled Compounds
4-Fluorobenzylamine is a versatile building block for the synthesis of a wide array of ¹⁸F-labeled compounds. sigmaaldrich.comnih.govrsc.orgrsc.org Its structure allows for its incorporation into larger molecules, thereby introducing the positron-emitting ¹⁸F isotope. For example, [¹⁸F]4-fluorobenzylamine can react with the carboxyl groups of folic acid to produce ¹⁸F-labeled folate. chemicalbook.com
The synthesis of 4-[¹⁸F]fluorobenzylamine itself is a critical step. A common method involves the reduction of 4-[¹⁸F]fluorobenzonitrile. rsc.orgrsc.org Transition metal-assisted sodium borohydride (B1222165) reduction has been shown to be an effective method for this conversion. rsc.orgrsc.org This approach can also be adapted for use with a borohydride exchange resin, making it suitable for automated synthesis. rsc.orgrsc.org
The resulting 4-[¹⁸F]fluorobenzylamine can then be used in subsequent reactions. For instance, it has been used to synthesize a fluorine-18 labeled analog of an antitumor prostaglandin, 15-deoxy-13,14-dihydro-Δ⁷-PGA1 4-[¹⁸F]fluorobenzyl amide. nih.gov This synthesis involves treating p-[¹⁸F]FBnA with a 15-deoxy-13,14-dihydro-Δ⁷-PGA1 N-succinimidyl ester. nih.gov
The versatility of 4-[¹⁸F]fluorobenzylamine as a building block is further highlighted by its use in preparing various other PET radiotracers. rsc.orgrsc.orgnih.gov
Development of Thiol-Reactive Prosthetic Groups for Bioconjugation
Prosthetic groups are small molecules that are attached to larger biomolecules, such as peptides and proteins, to introduce a specific function, in this case, a radiolabel for PET imaging. 4-Fluorobenzylamine serves as a precursor for the synthesis of thiol-reactive prosthetic groups, which are designed to selectively bind to cysteine residues in proteins. rsc.orgrsc.org
One such prosthetic group is 4-[¹⁸F]fluorobenzyl-2-bromoacetamide ([¹⁸F]FBBA). rsc.orgrsc.org This compound is synthesized from 4-[¹⁸F]fluorobenzylamine and can be used to label molecules containing thiol groups, such as modified oligonucleotides and peptide nucleic acids. rsc.org Another example is 4-[¹⁸F]fluorobenzylamidopropionyl maleimide (B117702) ([¹⁸F]FBAPM), which has been shown to successfully label the tripeptide glutathione. rsc.orgrsc.org The synthesis of these prosthetic groups from [¹⁸F]FBA has been achieved with good radiochemical yields. rsc.orgrsc.orgnih.gov
The development of these thiol-reactive prosthetic groups is significant for the field of bioconjugation, which involves the chemical linking of two molecules to form a single hybrid. scbt.comlumiprobe.comempbiotech.com These reagents enable the site-specific labeling of biomolecules, which is crucial for studying their function and for developing targeted radiopharmaceuticals. nih.gov
Automation and Optimization of Radiosynthesis Procedures
The short half-life of fluorine-18 (approximately 110 minutes) necessitates rapid and efficient synthesis of ¹⁸F-labeled compounds. acs.org Automation of radiosynthesis procedures is therefore crucial for the reliable and reproducible production of PET tracers for both preclinical research and clinical applications. nih.govrsc.orgnih.goviaea.orgresearchgate.netresearchgate.netescholarship.orgnih.gov
The synthesis of 4-[¹⁸F]fluorobenzylamine has been successfully automated. nih.gov One method utilizes a remotely-controlled synthesis unit based on the Ni(II)-mediated borohydride exchange resin reduction of 4-[¹⁸F]fluorobenzonitrile. nih.gov This automated process can produce [¹⁸F]FBA in high radiochemical yield and purity within a short time frame. nih.gov The availability of an automated synthesis method for [¹⁸F]FBA significantly enhances its accessibility as a versatile building block for the development of new ¹⁸F-labeled compounds. nih.gov
The development of automated synthesis methods extends to the prosthetic groups derived from 4-fluorobenzylamine. For example, an automated synthesis of N-[6-(4-[¹⁸F]fluorobenzylidene)aminooxyhexyl]maleimide ([¹⁸F]FBAM), a thiol-reactive labeling agent, has been developed. nih.gov This two-step radiosynthesis, adapted for a remotely controlled synthesizer module, provides the final product in good yield and high purity within 40 minutes. nih.gov
Future Directions and Emerging Research Areas
Exploration of 4-Fluorobenzylamine (B26447) Hydrobromide in New Catalytic Systems
The exploration of 4-Fluorobenzylamine Hydrobromide in novel catalytic systems represents a promising frontier in chemical synthesis. The inherent properties of this compound, including the electron-withdrawing nature of the fluorine atom and the acidic proton of the ammonium (B1175870) salt, suggest its potential as a unique organocatalyst or a precursor to catalytic species.
Future research is anticipated to focus on harnessing the Brønsted acidity of the amine hydrobromide. Amine salts are known to act as effective organocatalysts in a range of chemical transformations. nih.govacs.orgacs.org The presence of the fluorine atom in the para position of the benzene (B151609) ring can modulate the acidity of the N-H protons, potentially leading to enhanced catalytic activity or selectivity in reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions. The investigation into primary amine-based organocatalysts, particularly those derived from cinchona alkaloids, has demonstrated their power in asymmetric synthesis. rsc.org This provides a strong rationale for exploring the catalytic potential of chiral derivatives of this compound.
Moreover, the hydrobromide salt can serve as a convenient in-situ source of both the amine and hydrobromic acid, which could be advantageous in reactions requiring both a basic and an acidic component. Research into the catalytic alkylation of amines with alcohols, often promoted by "hydrogen borrowing" mechanisms, highlights the central role of amine chemistry in modern organic synthesis. whiterose.ac.uk The development of new iridium and rhodium catalysts for these transformations opens the door for investigating the compatibility and potential synergistic effects of using this compound as a substrate or additive in such systems.
The following table outlines potential catalytic applications for this compound and its derivatives:
| Catalytic Application | Potential Role of this compound | Rationale |
| Asymmetric Organocatalysis | Chiral derivatives as catalysts | The primary amine can form enamines or iminium ions, while the fluorine atom influences electronic properties. |
| Brønsted Acid Catalysis | Direct use of the hydrobromide salt | The acidic proton can activate electrophiles in various organic reactions. nih.govacs.org |
| Dual-Role Catalysis | In-situ generation of amine and HBr | Simplifies reaction setups requiring both acidic and basic species. |
| Ligand for Metal Catalysis | The free amine (generated in situ) as a ligand | The electronic properties of the fluorinated ring can tune the reactivity of the metal center. |
Application in Novel Derivatization Strategies for Functional Materials
The unique structural features of 4-Fluorobenzylamine make it an attractive building block for the synthesis of novel functional materials. nih.govchemimpex.com The presence of a reactive primary amine group allows for its incorporation into a wide array of polymeric and molecular architectures, while the fluorine atom can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. chemistryviews.org
Future research is expected to leverage this compound in the development of advanced polymers and coatings. The hydrobromide salt can be seen as a stable precursor that can be readily converted to the free amine for polymerization reactions. The incorporation of the 4-fluorobenzyl moiety into polymer backbones or as side chains can lead to materials with tailored surface properties, such as hydrophobicity and oleophobicity. google.com The universe of fluorinated polymers is vast and includes fluoropolymers, perfluoropolyethers, and side-chain fluorinated polymers, many of which have significant commercial applications due to their chemical stability. nih.gov
Furthermore, derivatization of 4-fluorobenzylamine can lead to the creation of novel liquid crystals, photoactive materials, and components for organic light-emitting diodes (OLEDs). The ability of the fluorine atom to influence molecular packing and electronic energy levels is a key factor in the design of such materials. The development of fluorinated nanoparticles for biomedical imaging also highlights the potential for creating advanced materials from fluorinated precursors. google.com
The table below summarizes potential functional materials that could be synthesized using 4-Fluorobenzylamine as a key building block:
| Functional Material | Derivatization Strategy | Potential Properties and Applications |
| Fluorinated Polyamides/Polyimides | Polycondensation reactions with diacyl chlorides or dianhydrides. | Enhanced thermal stability, chemical resistance, and low dielectric constant for microelectronics. |
| Functional Coatings | Grafting onto surfaces or incorporation into coating formulations. | Hydrophobic, oleophobic, and anti-fouling surfaces. chemimpex.comgoogle.com |
| Liquid Crystals | Synthesis of molecules with rigid cores and flexible tails incorporating the 4-fluorobenzyl group. | Materials for display technologies with tailored phase behavior. |
| Biomedical Polymers | Copolymerization with biocompatible monomers. | Drug delivery vehicles, imaging agents, and biocompatible coatings for medical devices. google.com |
Integration with Advanced Flow Chemistry and Microfluidic Technologies
The integration of this compound synthesis and its subsequent derivatization into advanced flow chemistry and microfluidic systems presents a significant opportunity to enhance reaction efficiency, safety, and scalability. These technologies offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for handling the often energetic and hazardous reagents used in fluorination chemistry. vapourtec.combeilstein-journals.org
Flow chemistry is emerging as a powerful tool for the synthesis of fluorinated compounds, including fluorinated α-amino acids. chemistryviews.org The ability to perform reactions in a continuous manner not only allows for large-scale production but also enables the use of reaction conditions that are not easily accessible in traditional batch processes. chemistryviews.org The synthesis of 4-Fluorobenzylamine itself, which can involve hazardous reagents, could be made safer and more efficient through the use of flow reactors.
Microfluidic reactors, with their high surface-area-to-volume ratios, provide excellent heat and mass transfer, leading to higher reaction yields and purities. magtech.com.cnelveflow.comufluidix.com These systems are ideal for the precise control of reaction pathways and the synthesis of well-defined nanomaterials. nih.gov The use of microreactors for the synthesis of radiolabeled compounds, such as those involving [¹⁸F], demonstrates the potential for handling small quantities of highly reactive substances in a controlled environment. nih.govnih.gov The synthesis of derivatives of this compound within microfluidic devices could enable the rapid screening of reaction conditions and the on-demand production of functional molecules.
The advantages of integrating the synthesis and use of this compound with these advanced technologies are summarized in the table below:
| Technology | Application to this compound | Key Advantages |
| Flow Chemistry | Synthesis of the hydrobromide and its derivatives. | Enhanced safety, scalability, and access to novel reaction conditions. chemistryviews.orgvapourtec.com |
| Microfluidic Reactors | Precise synthesis of derivatives and nanomaterials. | Excellent control over reaction parameters, high efficiency, and reduced waste. magtech.com.cnelveflow.comnih.gov |
| Automated Synthesis Platforms | High-throughput screening of derivatization reactions. | Accelerated discovery of new functional molecules and materials. |
Deep Learning and AI-Assisted Design of this compound Derivatives
The application of deep learning and artificial intelligence (AI) is set to revolutionize the design and discovery of new molecules and materials. engineering.org.cnnih.gov For this compound, these computational tools can be employed to predict the properties of its derivatives and to design novel molecules with desired functionalities.
Furthermore, AI can be used to predict the outcomes of chemical reactions, thereby accelerating the process of synthesis planning. For instance, an AI model could predict the optimal conditions for a particular derivatization of this compound, saving significant time and resources in the laboratory. The integration of AI with automated synthesis platforms could ultimately lead to a closed-loop system for the design, synthesis, and testing of new functional molecules.
The table below lists some AI tools and their potential applications in the context of this compound research:
| AI Tool/Technique | Application | Potential Outcome |
| Generative Adversarial Networks (GANs) | Design of novel derivatives. | Generation of new molecules with optimized properties for catalysis or materials science. nih.gov |
| Recurrent Neural Networks (RNNs) | Prediction of reaction outcomes. | Accelerated synthesis planning and optimization of reaction conditions. nih.gov |
| Graph Neural Networks (GNNs) | Property prediction for polymers and materials. | In-silico screening of materials derived from 4-Fluorobenzylamine for desired characteristics. |
| Natural Language Processing (NLP) | Extraction of information from scientific literature. | Rapid identification of relevant research and potential applications. drugtargetreview.com |
Expanded Role in Precision Chemical Synthesis and Material Engineering
Building on the foundations of its utility as a versatile chemical intermediate, the future for this compound lies in its expanded role in precision chemical synthesis and advanced material engineering. The term "precision synthesis" refers to the ability to create complex molecules with a high degree of control over their structure and stereochemistry. The unique reactivity of the primary amine group, combined with the electronic influence of the fluorinated ring, makes 4-fluorobenzylamine a valuable tool for achieving such precision.
In the realm of material engineering, the focus will shift from simply incorporating fluorine to leveraging its specific properties to design "smart" materials. This could include the development of materials that respond to external stimuli, such as light or pH, or materials with tailored electronic properties for use in sensors and other devices. The ability to precisely place the 4-fluorobenzyl moiety within a larger molecular architecture will be key to achieving these goals.
The Gabriel synthesis, a classic method for preparing primary amines, highlights the importance of controlled synthetic routes to avoid side reactions. youtube.comyoutube.comyoutube.com Modern advancements in catalysis and reaction methodology will further enhance the precision with which derivatives of this compound can be synthesized. rsc.orgrsc.orgacs.org
Ultimately, the convergence of advanced synthesis techniques, computational design, and a deeper understanding of structure-property relationships will enable the creation of a new generation of high-performance materials and functional molecules, with this compound playing a central role as a key architectural component.
Q & A
Basic: What are the key considerations for optimizing the synthesis yield of 4-Fluorobenzylamine Hydrobromide in laboratory settings?
Methodological Answer:
- Precursor Selection : Use high-purity 4-fluorobenzylamine (≥98%) and hydrobromic acid (HBr) to minimize side reactions. Ensure stoichiometric ratios are calibrated to avoid excess HBr, which may lead to byproducts .
- Reaction Conditions : Conduct reactions under anhydrous conditions at controlled temperatures (e.g., 0–5°C) to prevent decomposition. Monitor pH to maintain acidic conditions for salt formation .
- Workup : Employ rotary evaporation under reduced pressure to isolate the hydrobromide salt. Recrystallize from ethanol/water mixtures to enhance purity (>95%) .
Basic: What purification techniques are recommended for this compound to achieve high purity (>95%)?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1 v/v) as the solvent system. Cooling to 4°C yields crystalline product with minimal impurities .
- Column Chromatography : For trace impurities, employ silica gel columns with a gradient elution (dichloromethane/methanol, 9:1 to 4:1). Monitor fractions via TLC (Rf ~0.3 in 9:1 system) .
- HPLC Validation : Confirm purity using reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water). Retention time typically 8–10 minutes .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Analysis :
- FT-IR : Peaks at 2500–2700 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-F vibration) .
- Melting Point : Verify purity by comparing observed mp (249–254°C) to literature values .
Advanced: How can researchers resolve contradictions between theoretical and experimental spectroscopic data for derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Simulate NMR/IR spectra using Gaussian or ORCA software. Compare computed vs. experimental shifts to identify misassigned protons or conformational isomers .
- X-ray Crystallography : Resolve ambiguities in protonation sites (e.g., amine vs. aromatic protonation) by determining the crystal structure .
- Isotopic Labeling : Use ²H or ¹⁵N labeling to track hydrogen bonding or proton exchange dynamics in NMR .
Advanced: What strategies determine protonation sites and hydrogen bonding patterns in hydrobromide salts?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Analyze the crystal lattice to identify protonation at the benzylamine nitrogen (NH₃⁺) and hydrogen bonds with bromide ions. For example, in 4-fluorobenzylammonium salts, N-H···Br⁻ distances range from 2.8–3.1 Å .
- Solid-State NMR : Use ¹⁵N CP/MAS NMR to confirm protonation states. Chemical shifts >50 ppm indicate NH₃⁺ formation .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 250°C suggests robust hydrogen bonding networks .
Advanced: What are the stability profiles of this compound under varying conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (pH 1–13, 40°C). The compound is stable at pH 2–6 but hydrolyzes above pH 8, releasing free amine .
- Thermal Stability : Store at ≤25°C in airtight containers. TGA shows 5% mass loss at 150°C, indicating decomposition onset .
- Light Sensitivity : Protect from UV exposure; prolonged light induces free radical formation, detected via ESR spectroscopy .
Advanced: How is this compound utilized in pharmaceutical salt development?
Methodological Answer:
- Salt Screening : Evaluate counterion effects on solubility and bioavailability. Hydrobromide salts typically exhibit higher aqueous solubility than hydrochlorides (e.g., 12 mg/mL vs. 8 mg/mL at 25°C) .
- Regulatory Validation : Perform stress testing (ICH guidelines) to assess stability under heat, humidity, and oxidation. Validate purity via LC-MS to detect degradants (e.g., dehalogenated byproducts) .
- Cocrystal Engineering : Co-crystallize with coformers (e.g., succinic acid) to modulate dissolution rates. Characterize using PXRD and DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
